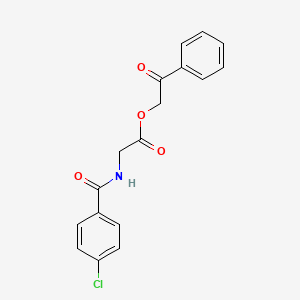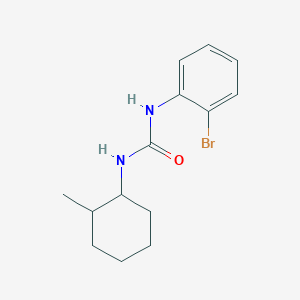
2-oxo-2-phenylethyl N-(4-chlorobenzoyl)glycinate
Übersicht
Beschreibung
2-oxo-2-phenylethyl N-(4-chlorobenzoyl)glycinate, also known as CGP 7930, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of benzoylphenylureas and has been found to have various biochemical and physiological effects.
Wirkmechanismus
2-oxo-2-phenylethyl N-(4-chlorobenzoyl)glycinate 7930 acts as a competitive antagonist of the GABA-B receptor. It binds to the same site on the receptor as GABA and prevents its binding. This results in the inhibition of GABA-B receptor-mediated signaling, which leads to an increase in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects
This compound 7930 has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound 7930 can enhance the release of acetylcholine, dopamine, and noradrenaline from rat brain slices. In vivo studies have shown that this compound 7930 can increase the activity of dopaminergic and noradrenergic neurons in the brain. This compound 7930 has also been found to enhance the analgesic effects of opioids and to reduce the development of tolerance to opioids.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-oxo-2-phenylethyl N-(4-chlorobenzoyl)glycinate 7930 in lab experiments is its selectivity for the GABA-B receptor. This allows researchers to study the specific effects of GABA-B receptor inhibition without affecting other neurotransmitter systems. However, one limitation of using this compound 7930 is its relatively low potency compared to other GABA-B receptor antagonists. This may require the use of higher concentrations of this compound 7930 in experiments, which could affect the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of 2-oxo-2-phenylethyl N-(4-chlorobenzoyl)glycinate 7930. One area of interest is the role of GABA-B receptor signaling in the regulation of pain. This compound 7930 has been found to enhance the analgesic effects of opioids, suggesting that GABA-B receptor antagonists may have potential as adjuncts to opioid therapy for pain management. Another area of interest is the potential use of GABA-B receptor antagonists in the treatment of addiction. This compound 7930 has been found to reduce the development of tolerance to opioids, suggesting that GABA-B receptor antagonists may have potential as a treatment for opioid addiction. Further studies are needed to explore these potential applications of this compound 7930.
In conclusion, this compound 7930 is a chemical compound that has been extensively studied for its potential use in scientific research. Its selectivity for the GABA-B receptor has allowed researchers to study the specific effects of GABA-B receptor inhibition. This compound 7930 has various biochemical and physiological effects, including enhancing the release of neurotransmitters and reducing the development of tolerance to opioids. Further studies are needed to explore the potential applications of this compound 7930 in the treatment of pain and addiction.
Wissenschaftliche Forschungsanwendungen
2-oxo-2-phenylethyl N-(4-chlorobenzoyl)glycinate 7930 has been widely used in scientific research as a selective antagonist of the GABA-B receptor. The GABA-B receptor is a G protein-coupled receptor that is involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity. This compound 7930 has been found to inhibit the binding of GABA to the GABA-B receptor, thereby blocking its inhibitory effects.
Eigenschaften
IUPAC Name |
phenacyl 2-[(4-chlorobenzoyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c18-14-8-6-13(7-9-14)17(22)19-10-16(21)23-11-15(20)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOUIYIKEMKGID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CNC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(2-methoxyethyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4708748.png)
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B4708762.png)


![3-{5-chloro-2-[2-(methylthio)-1-propen-1-yl]-1,3-benzothiazol-3-ium-3-yl}-1-propanesulfonate](/img/structure/B4708796.png)

![N-{2-[(2,4-dimethoxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide](/img/structure/B4708807.png)
![9-ethyl-3-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4708809.png)
![6-(3,4-dichlorophenyl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4708814.png)
![N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4708824.png)

![2-mercapto-5-[4-methoxy-3-(phenoxymethyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B4708837.png)
![1-methyl-4-({[(4-methylphenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B4708843.png)
![3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4708850.png)